

Electrophysiological Profile of Mebeverine on Intestinal Smooth Muscle: A Technical Guide

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Compound of Interest

Compound Name: Mebeverine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of mebeverine on intestinal smooth muscle. Mebeverine is a musculotropic antispasmodic drug used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic action is the direct relaxation of gastrointestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.

Core Electrophysiological Effects

Mebeverine exerts its effects on intestinal smooth muscle cells through a multi-target mechanism, primarily involving the modulation of ion channel activity. This leads to a reduction in cell membrane excitability and subsequent muscle relaxation. The principal effects are a blockade of voltage-operated sodium channels and an inhibition of calcium influx through L-type calcium channels[1].

Effects on Membrane Potential and Excitability

Mebeverine directly alters the resting membrane potential and firing of action potentials in intestinal smooth muscle cells. Intracellular microelectrode recordings from guinea-pig taenia caeci have demonstrated that mebeverine can induce a slight hyperpolarization and suppress spontaneous spike activity, contributing to its spasmolytic effect[1].

Inhibition of Voltage-Gated Ion Channels

The primary mechanism underlying mebeverine's action is the blockade of ion channels essential for the initiation and propagation of action potentials and for excitation-contraction coupling.

- **Voltage-Operated Sodium Channels (NaV):** Mebeverine directly blocks voltage-operated sodium channels[1]. This action is consistent with a local anesthetic effect, which reduces the rate of rise and amplitude of the action potential, thereby decreasing muscle excitability[2].
- **L-Type Calcium Channels (CaV1.x):** The drug inhibits the influx of calcium (Ca^{2+}) into smooth muscle cells[1]. This is a critical component of its relaxant effect, as Ca^{2+} influx through L-type channels is a primary trigger for smooth muscle contraction[3].
- **Potassium Channels (KV):** Some studies suggest that mebeverine may also have an effect on potassium channels, which could contribute to the observed hyperpolarization and overall decrease in excitability[3].
- **Muscarinic Acetylcholine Receptors (mAChRs):** At lower concentrations, mebeverine exhibits atropine-like properties, suggesting an antagonistic effect on muscarinic receptors, which would inhibit acetylcholine-induced contractions[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological and functional data reported for mebeverine's effects on intestinal smooth muscle and related preparations.

Table 1: Electrophysiological Effects of Mebeverine

Parameter	Species/Tissue	Mebeverine Concentration	Observed Effect	Reference
Membrane Potential	Guinea-pig taenia caeci	6×10^{-5} M (60 μ M)	Hyperpolarization of 2.1 ± 0.5 mV	[1]
Spike Activity	Guinea-pig taenia caeci	6×10^{-5} M (60 μ M)	Suppression of spontaneous spikes	[1]
Action Potential	Mammalian vagus nerve	Not specified	Decrease in amplitude and duration	[2]

Table 2: Functional Antagonism and Receptor Interaction

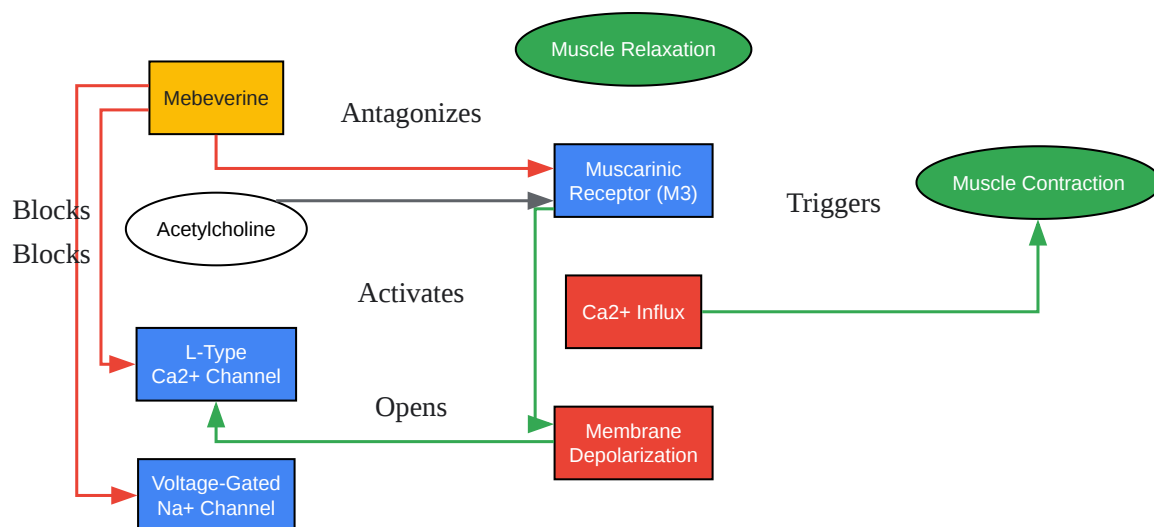
Parameter	Agonist	Species/Tissue	Mebeverine Concentration	Observed Effect	Reference
Receptor Activity	Carbachol	Guinea-pig taenia caeci	6×10^{-6} M (6 μ M)	Atropine-like properties (rightward shift of concentration-response curve)	[1]
Spasmolytic Activity	Acetylcholine (10^{-6} M)	Rat jejunum smooth muscle	5×10^{-5} M (50 μ M)	Inhibition of ACh-induced contraction	[3]

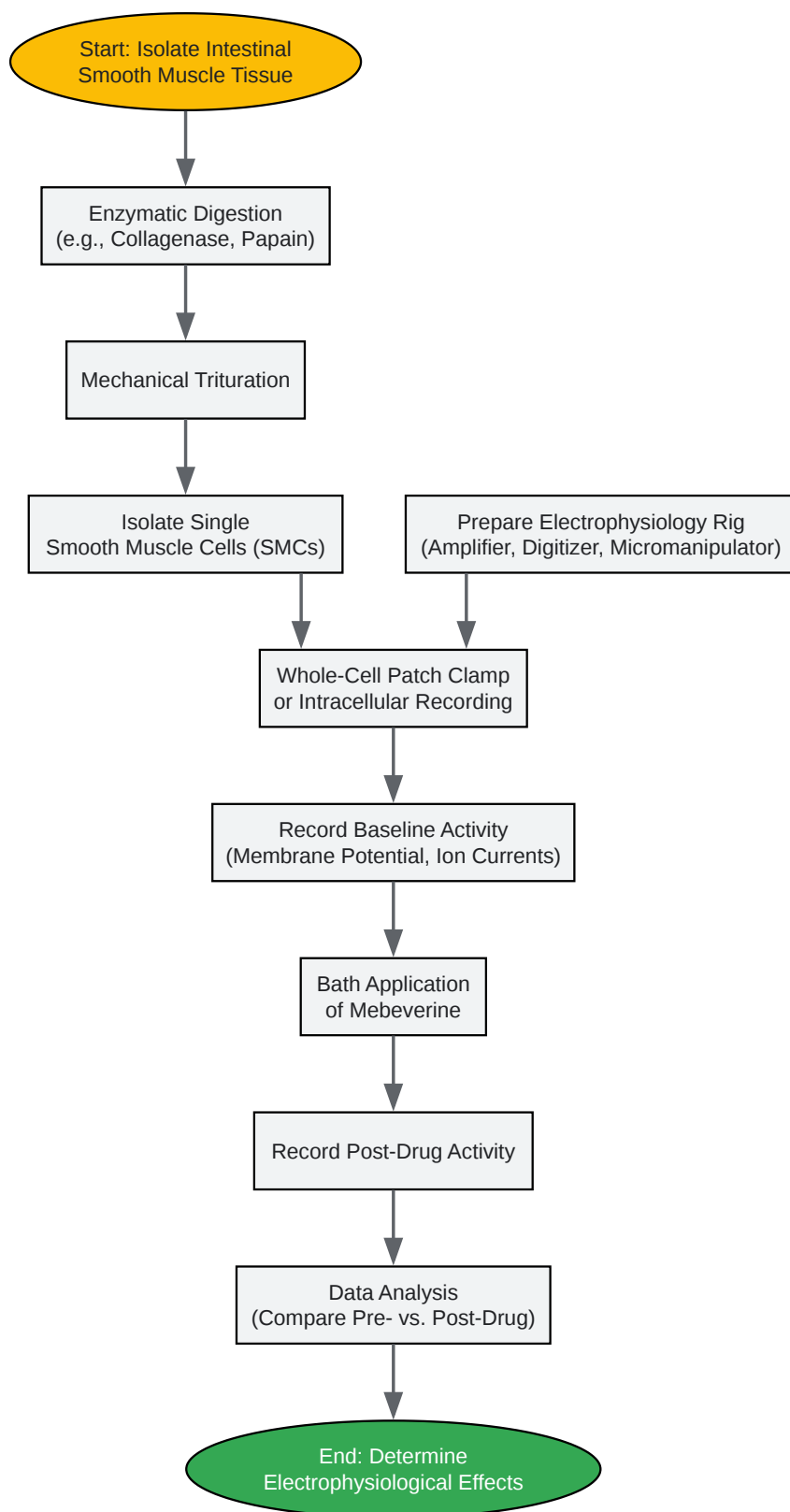
Signaling and Experimental Workflow Diagrams

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Mebeverine Action

This diagram illustrates the primary molecular targets of mebeverine on an intestinal smooth muscle cell and the resulting physiological effects.





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